molecular formula C15H11NO2 B8745588 5-Benzoyloxindole

5-Benzoyloxindole

Cat. No.: B8745588
M. Wt: 237.25 g/mol
InChI Key: DZNAJEDQDMDIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoyloxindole is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

5-benzoyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H11NO2/c17-14-9-12-8-11(6-7-13(12)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

DZNAJEDQDMDIEL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using a similar procedure and starting with the requisite reagents, 5-acetyloxindole, 5-propionyloxindole, 5-(2-thenoyl)oxindole, 5-(3-thenoyl)oxindole, 4-methyl-5-acetyloxindole, 4-chloro-5-acetyloxindole and 7-methyl-5-benzoyloxindole are prepared.
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5-(3-thenoyl)oxindole
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4-methyl-5-acetyloxindole
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4-chloro-5-acetyloxindole
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Synthesis routes and methods II

Procedure details

Prepared from 2-indolinone and benzoic acid chloride
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Synthesis routes and methods III

Procedure details

A stirred slurry of 66 g. (0.5 mole) of aluminum chloride and 42.5 g. (0.3 mole) of benzoyl chloride was heated to 150° C. and then 133 g. (0.1 mole) of indolin-2-one was slowly added at a rate so that the temperature of the stirred reaction mixture was maintained at 180°-185° C. After addition the reaction mixture was stirred for five minutes at 185° C., cooled and poured into ice water. The 5-benzoylindolin-2-one which precipitated was collected and recrystallized from methanol; it melted at 204°-205° C. The yield was 17.5 g. (73%).
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Synthesis routes and methods IV

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